3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C22H20N2O3S . This compound is known for its unique structure, which combines a benzothiazole moiety with a chromenone core, and a piperidinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes self-immolation, resulting in the delayed formation of a fluorescent product . This suggests that the compound may interact with its targets through a mechanism involving oxidation .
Biochemical Pathways
The compound is involved in oxidative pathways. It has been suggested that the compound forms a fluorescent product upon oxidation . This indicates that the compound may affect biochemical pathways related to oxidative stress and redox reactions .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. The formation of a fluorescent product upon oxidation suggests that the compound may have a role in signaling or imaging applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one It has been reported that this compound can be involved in specific biochemical reactions
Cellular Effects
The cellular effects of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.
Molecular Mechanism
The molecular mechanism of action of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one It is known that it undergoes oxidation by ONOO- to form BC-OH
Temporal Effects in Laboratory Settings
The temporal effects of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one It has been reported that the compound is stable in solution even after extended incubation times
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzothiazol-2-yl-6-ethyl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one: This compound has a similar structure but with an ethyl group instead of a hydrogen atom at the 6th position.
3-Benzothiazol-2-yl-7-hydroxy-2-methyl-8-piperidin-1-ylmethyl-chromen-4-one: This variant has a methyl group at the 2nd position.
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-18-9-8-14-20(26)16(22-23-17-6-2-3-7-19(17)28-22)13-27-21(14)15(18)12-24-10-4-1-5-11-24/h2-3,6-9,13,25H,1,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLLQZYAULWSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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